molecular formula C16H28O2 B15341051 Cyclohexene, 1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl- CAS No. 36306-86-2

Cyclohexene, 1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl-

Cat. No.: B15341051
CAS No.: 36306-86-2
M. Wt: 252.39 g/mol
InChI Key: FECJTTMWFXVFRG-UHFFFAOYSA-N
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Description

Properties

CAS No.

36306-86-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexene

InChI

InChI=1S/C16H28O2/c1-8-17-12(3)14-15(4,5)10-13(18-9-2)11-16(14,6)7/h10,14H,3,8-9,11H2,1-2,4-7H3

InChI Key

FECJTTMWFXVFRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(C(C(C1)(C)C)C(=C)OCC)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexanone
  • CAS No.: 36306-87-3 | Formula: C₁₄H₂₄O₂
  • Key Differences :
    • Functional Group : Ketone (vs. ether and ethenyl groups in the target compound).
    • Boiling Point : Higher due to ketone polarity; carbonyl index = 220 (theoretical for one ketone group = 222) .
    • Applications : Used alongside the target compound in odorant mixtures for enhanced olfactory complexity .
b. Sylvoxime© (N-[4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexylidene]hydroxylamine)
  • Formula: C₁₄H₂₅NO₂ | Molecular Weight: 239.36 g/mol
  • Key Differences :
    • Functional Group : Oxime (C=N–OH) introduces hydrogen-bonding capacity.
    • Olfactory Receptor Activity : Targets OR52D1 (71.9%) and OR1G1 (70.4%), distinct from the target compound’s receptor interactions .

Substituent Modifications

a. Cyclohexane, 1-(1,1-Dimethylethoxy)-4-[(1,1-Dimethylethoxy)methyl]
  • CAS No.: 61478-14-6 | Formula: C₁₅H₃₀O₂
  • Key Differences :
    • Substituents : tert-Butoxy groups replace ethoxy/ethenyl groups.
    • Polarity : Lower due to bulky tert-butyl groups, reducing solubility in polar solvents .
b. 1-Ethoxy-3,7-Dimethyl-(Z)-2,6-Octadiene
  • CAS No.: 22882-89-9 | Formula: C₁₂H₂₂O
  • Key Differences :
    • Structure : Linear diene vs. cyclohexene backbone.
    • Applications : Used as ethyl neryl ether in flavorings, contrasting with the target’s woody perfumery role .

Physicochemical and Application-Based Comparison

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications
Target Compound C₁₆H₂₈O₂ Ether, Ethenyl Perfumes, Polymer Synthesis
4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexanone C₁₄H₂₄O₂ Ketone, Ethenyl Fragrance Blends
Sylvoxime© C₁₄H₂₅NO₂ Oxime, Ethenyl Specialty Odorants
1-(1,1-Dimethylethoxy)-4-[(1,1-Dimethylethoxy)methyl]cyclohexane C₁₅H₃₀O₂ Ether (tert-Butoxy) Industrial Solvents

Table 2: Olfactory Receptor Binding Profiles

Compound Top Predicted Olfactory Receptors (Activity %)
Target Compound Not explicitly reported; inferred woody notes
Sylvoxime© OR52D1 (71.9%), OR1G1 (70.4%)
Fructaplex© OR2L13 (83.7%), OR1G1 (82.8%)

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to identify substituents (e.g., ethoxy groups at positions 1 and 4) and confirm stereochemistry. The geminal dimethyl groups (3,3,5,5-tetramethyl) will show distinct splitting patterns .
  • Infrared (IR) Spectroscopy: Detect carbonyl stretching vibrations (if present in intermediates) and ether C-O bonds. The compound’s refractive index (nD15n_D^{15}: 1.4744) can aid in purity verification .
  • Mass Spectrometry (MS): Confirm molecular weight (252.39 g/mol) via high-resolution MS. Fragmentation patterns can distinguish the ethoxyvinyl group from related structures .

Q. How is this compound synthesized, and what catalysts are effective?

  • Methodological Answer:

  • Catalytic Pathway: React 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone with boron trifluoride etherate (BF₃·OEt₂) to promote cyclization. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification: Distill under reduced pressure (boiling point: 74–76°C at 2 mmHg) to isolate the product. Use gas chromatography (GC) to assess purity (>95%) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts like 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone?

  • Methodological Answer:

  • Reaction Conditions: Optimize BF₃·OEt₂ stoichiometry (0.8 mL per 4 moles of ketone) and temperature (20–25°C) to favor cyclohexene formation over ketone intermediates .
  • Byproduct Analysis: Use GC-MS to detect residual cyclohexanone derivatives (e.g., CAS 36306-87-3). Compare retention times and mass spectra with reference standards .

Q. What computational approaches predict the compound’s stability and reactivity in fragrance formulations?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with ethanol/water matrices to predict solubility and volatility. Use density functional theory (DFT) to model π-π interactions in odorant receptor binding .
  • Quantitative Structure-Property Relationship (QSPR): Correlate structural features (e.g., ethoxyvinyl group) with olfactory properties (woody odor intensity) using regression models .

Q. How can enantiomeric purity be assessed if stereoisomers are present?

  • Methodological Answer:

  • Chiral GC or HPLC: Employ chiral stationary phases (e.g., β-cyclodextrin derivatives) to resolve enantiomers. Validate with polarimetry or X-ray crystallography if crystals are obtainable .

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